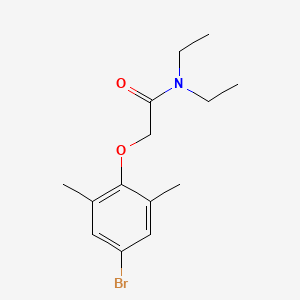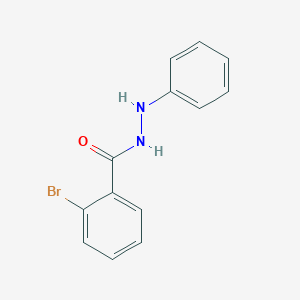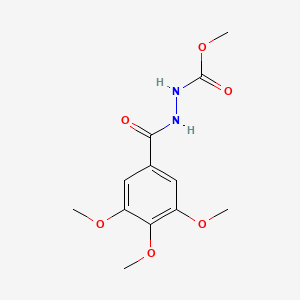
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide (BDDA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDA is a synthetic compound that is used in the development of new drugs, pesticides, and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to reduce inflammation, pain, and fever. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the treatment of infections. In addition, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is its ease of synthesis and purification. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide can be synthesized using simple laboratory techniques, and the purity of the product can be achieved through simple purification techniques. However, one of the limitations of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Future Directions
There are several future directions for the research on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. One of the most promising directions is the development of new drugs based on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. Another future direction for research on 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is the investigation of its mechanism of action. Further studies are needed to fully understand how 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide works at the molecular level. Finally, future studies could investigate the potential applications of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide (2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been extensively studied for its potential applications in the development of new drugs, pesticides, and other chemical products. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide and to investigate its potential applications in other fields.
Synthesis Methods
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide involves the reaction between 4-bromo-2,6-dimethylphenol and diethyl acetamide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide is in the development of new drugs. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new pain relievers. 2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics.
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16(6-2)13(17)9-18-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBJAOGASAVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)



![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)


![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)
